

Application of Benzylphosphonic Acid in Perovskite Solar Cell Passivation: Application Notes and Protocols

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Compound of Interest

Compound Name: *Benzylphosphonic acid*

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Introduction

The rapid advancement of perovskite solar cells (PSCs) has positioned them as a leading next-generation photovoltaic technology. However, defect-induced non-radiative recombination at the interfaces and grain boundaries within the perovskite layer remains a critical bottleneck, limiting both power conversion efficiency (PCE) and long-term stability. **Benzylphosphonic acid** (BPA) has emerged as a highly effective passivation agent to mitigate these defects, particularly at the hole transport layer (HTL) and perovskite interface. This document provides detailed application notes and experimental protocols for the use of BPA in the passivation of inverted perovskite solar cells.

Mechanism of Benzylphosphonic Acid Passivation

Benzylphosphonic acid, often used in conjunction with other self-assembled monolayer (SAM) forming molecules like [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz), forms a compact co-assembled monolayer (Co-SAM) on the nickel oxide (NiO_x) HTL. This Co-SAM provides a "bifacial passivation" effect:

- **Coordination with NiO_x:** The phosphonic acid groups of BPA coordinate with the NiO_x surface, passivating surface defects and improving the electrical properties and energy level

alignment of the HTL.[1][2]

- Chelation of Uncoordinated Pb^{2+} : The phosphonic acid groups also chelate undercoordinated lead ions (Pb^{2+}) at the perovskite interface, a primary source of non-radiative recombination.[1][2]

This dual-action passivation suppresses non-radiative recombination, facilitates more efficient hole injection and transport, and promotes the growth of higher-quality perovskite films.[1][2]

Data Presentation: Performance of Phosphonic Acid-Passivated Perovskite Solar Cells

The following table summarizes the performance of inverted perovskite solar cells with and without **benzylphosphonic acid** and other phosphonic acid-based passivation layers.

Passivation Agent	Device Structure	V _{oc} (V)	J _{sc} (mA/cm ²)	FF (%)	PCE (%)	Stability	Reference
Me-4PACz (Control)	ITO/NiO _x /HTL/Perovskite/C60/BCP/Ag	1.15	25.12	81.3	24.72	-	[1]
Me-4PACz + BPA (Co-SAM)	ITO/NiO _x /HTL/Perovskite/C60/BCP/Ag	1.18	25.43	83.5	26.35	90% initial PCE after 3000h in N ₂	[1]
Phenylphosphonic Acid (PPA)	ITO/SnO ₂ /Perovskite/PPA/Spiro-OMeTAD/Au	1.195	-	-	24.61	96% initial PCE after 2000h	
4-aminobenzylphosphonic acid (ABPA)	ITO/NiO _x /Perovskite+ABPA/C60/BCP/Cu	-	-	-	23.81	95% initial PCE after 2000h at 50°C	[3]

Experimental Protocols

Materials and Reagents

- Indium tin oxide (ITO) coated glass substrates
- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

- Sodium hydroxide (NaOH)
- **Benzylphosphonic acid (BPA)**
- [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz)
- Perovskite precursors (e.g., FAI, PbI₂, MABr, PbBr₂, CsI)
- N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
- Chlorobenzene (CB)
- Buckminsterfullerene (C₆₀)
- Bathocuproine (BCP)
- Silver (Ag)

Protocol 1: Preparation of NiO_x Nanoparticle Solution

This protocol is adapted from previously reported procedures for synthesizing NiO_x nanoparticles.^[4]

- Disperse Ni(NO₃)₂·6H₂O in deionized water.
- Dropwise add a 10 M NaOH solution while stirring to adjust the pH to ~10.
- Centrifuge the resulting colloidal precipitation after stirring for 5 minutes.
- Wash the precipitate with deionized water.
- Dry the precipitate at 80°C for 6 hours.
- Calcine the dried powder at 270°C for 2 hours to obtain NiO_x nanoparticles.
- Disperse the NiO_x nanoparticles in a suitable solvent (e.g., deionized water or isopropanol) to form a precursor solution for spin-coating.

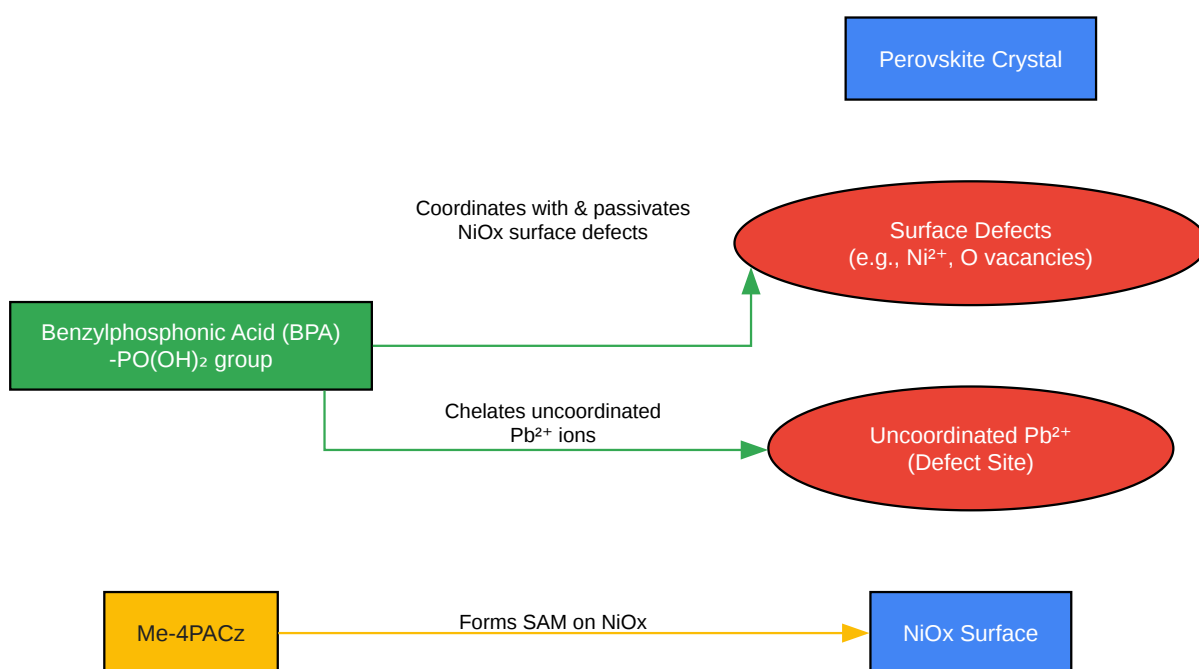
Protocol 2: Fabrication of BPA-Passivated Inverted Perovskite Solar Cells

This protocol details the fabrication of an inverted PSC with a BPA-containing Co-SAM HTL.

- Substrate Cleaning:
 - Sequentially sonicate ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen stream.
 - Treat the substrates with UV-ozone for 15 minutes before use.
- Hole Transport Layer (HTL) Deposition:
 - Prepare the Co-SAM solution by dissolving BPA and Me-4PACz (e.g., in a 3:5 weight ratio) in a suitable solvent like isopropanol.[\[1\]](#)
 - Spin-coat the NiO_x nanoparticle solution onto the cleaned ITO substrates (e.g., at 2000 rpm for 30 s) and anneal at 120°C for 20 minutes.[\[4\]](#)
 - Spin-coat the BPA/Me-4PACz Co-SAM solution onto the NiO_x layer.
- Perovskite Layer Deposition:
 - Prepare the perovskite precursor solution by dissolving the desired perovskite precursors (e.g., a mixed-cation lead-halide composition) in a DMF:DMSO solvent mixture.
 - In an inert atmosphere (e.g., a nitrogen-filled glovebox), spin-coat the perovskite precursor solution onto the Co-SAM layer. A typical two-step spin-coating process might be 1000 rpm for 10 s followed by 4000 rpm for 30 s.
 - During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
 - Anneal the perovskite film on a hotplate (e.g., at 100-150°C for 10-30 minutes).

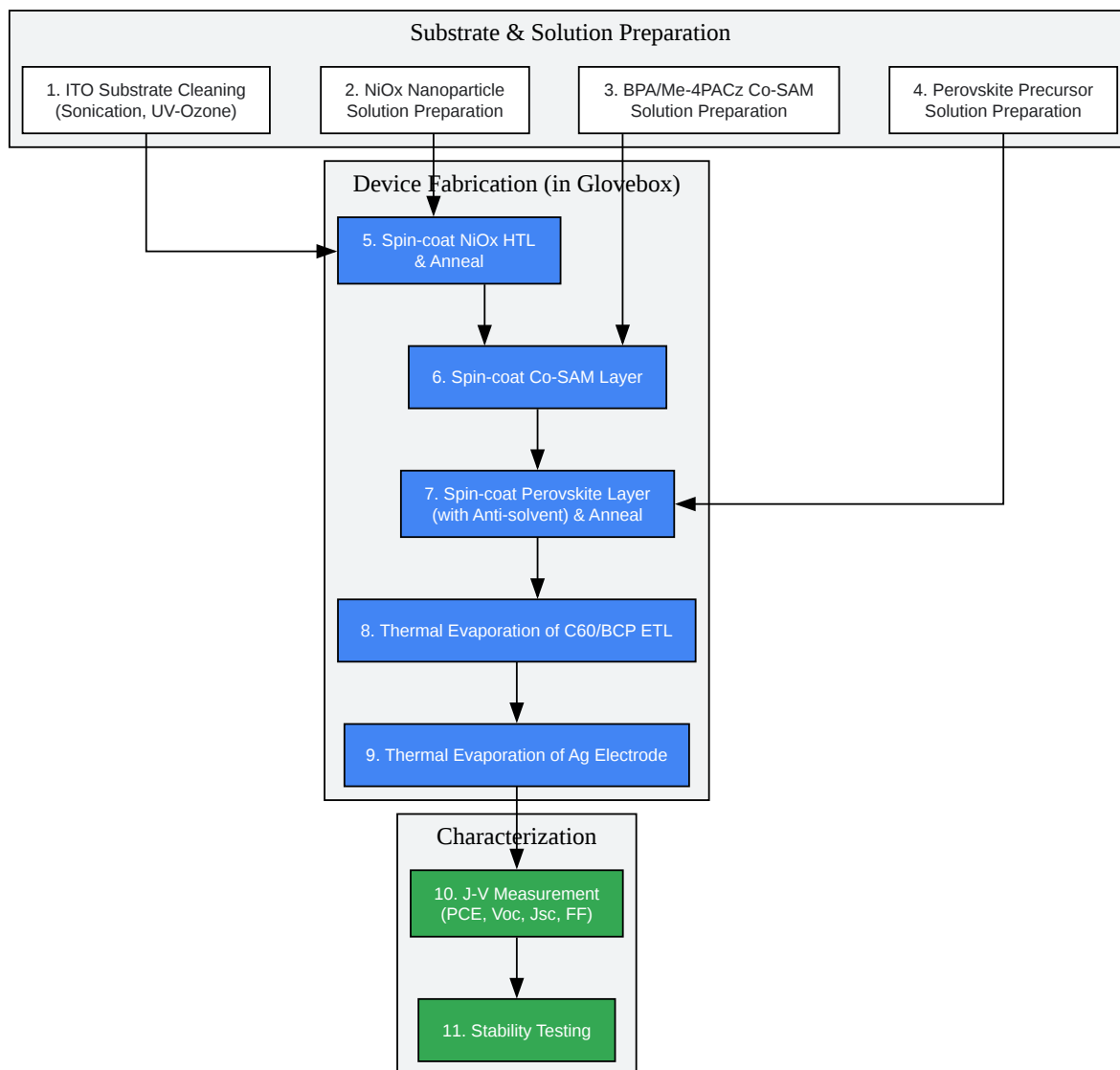
- Electron Transport Layer (ETL) and Electrode Deposition:
 - Deposit a layer of C₆₀ (e.g., 20 nm) onto the perovskite film via thermal evaporation.
 - Deposit a layer of BCP (e.g., 8 nm) on top of the C₆₀ layer via thermal evaporation.
 - Finally, thermally evaporate a silver (Ag) back electrode (e.g., 100 nm) to complete the device.

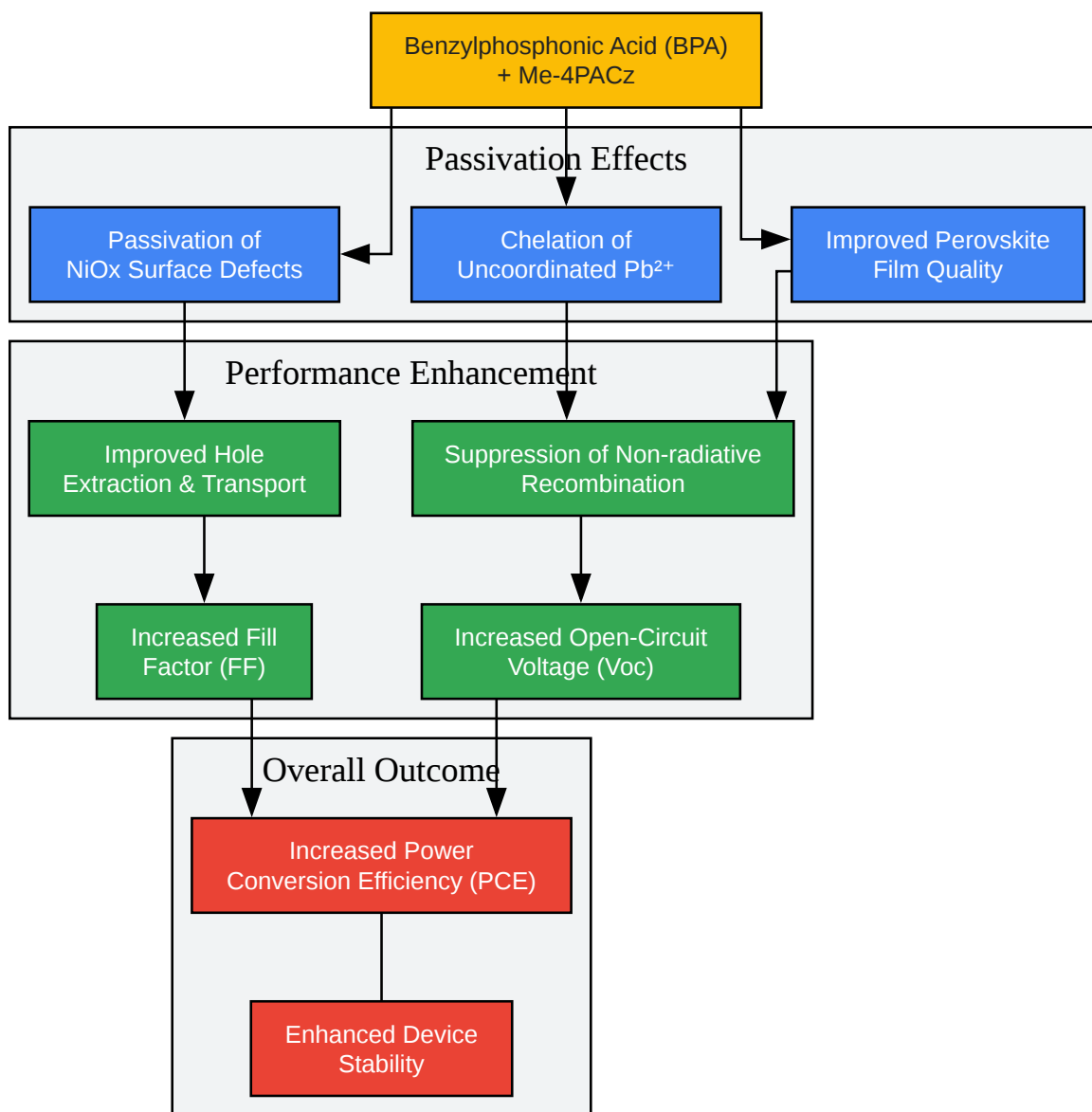
Visualizations



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Caption: Mechanism of bifacial passivation by a BPA and Me-4PACz co-assembled monolayer.





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